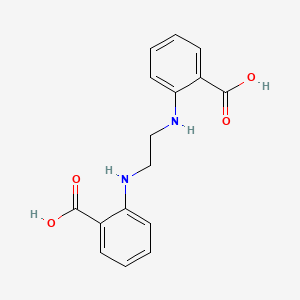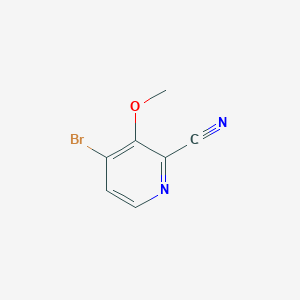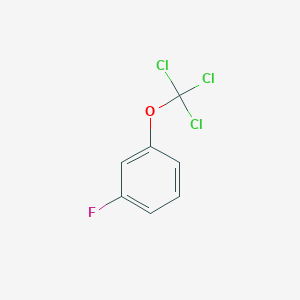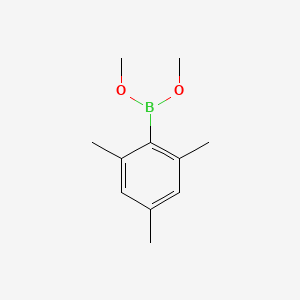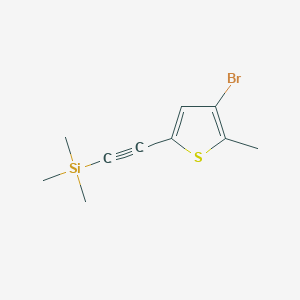
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene
説明
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene (3-Bromo-2-Methyl-5-TMSET) is a type of thiophene, a heterocyclic aromatic compound containing a sulfur atom and four carbon atoms. It is a highly versatile compound with a wide variety of applications in the fields of organic synthesis, catalysis, and materials science. 3-Bromo-2-Methyl-5-TMSET has been used in the synthesis of novel polymers and dyes, as a catalyst for organic reactions, and as a building block for the development of new materials.
科学的研究の応用
Synthetic Applications
3-Bromo-2-methyl-5-trimethylsilylethynylthiophene and related compounds have been utilized in various synthetic applications. For instance, 2-Trimethylsilylethyl-1,3-butadiene, prepared through a cross-coupling reaction involving similar bromo-trimethylsilane compounds, serves as a synthetic equivalent for certain conjugated systems, useful in Diels-Alder reactions (Hosomi et al., 1990). Another study demonstrated the synthesis of complex structures like 2,4-bis(trimethylsilylethynyl)thiophene through reactions involving dibromothiophene and trimethylsilylacetylene, highlighting the potential of these compounds in the construction of advanced molecular architectures (Arnanz et al., 2007).
Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been employed in the modification and functionalization of polymers. For example, a strategy involving bromination and lithium−bromine exchange on Poly(3-hexylthiophene) (P3HT) enabled the introduction of various functional groups including trimethylsilyl (TMS), expanding the versatility of this polymer for different applications (Koo et al., 2014).
Electronic and Optical Properties
The modification of thiophenes, including the use of trimethylsilyl groups, has been studied for tuning the electronic and optical properties of materials. For instance, a study explored the effects of different substituents, including trimethylsilyl, on the fluorescence and photophysical properties of poly(thiophene)s, indicating their potential in developing materials with specific electronic and optical attributes (Li et al., 2002).
Materials Science
In materials science, these thiophene derivatives have been instrumental in creating advanced materials. Research on copolymers and their interaction with styrene, involving trisubstituted ethylenes derived from bromothiophene, has provided insights into the structural and thermal properties of new polymer materials (Kharas et al., 2014).
Photostabilization of Polymers
Moreover, certain thiophene derivatives have been used as photostabilizers for polymers like poly(vinyl chloride), demonstrating their effectiveness in reducing photodegradation, thus enhancing the durability of these materials under UV exposure (Balakit et al., 2015).
特性
IUPAC Name |
2-(4-bromo-5-methylthiophen-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrSSi/c1-8-10(11)7-9(12-8)5-6-13(2,3)4/h7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNPKUYRQKDFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C#C[Si](C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrSSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



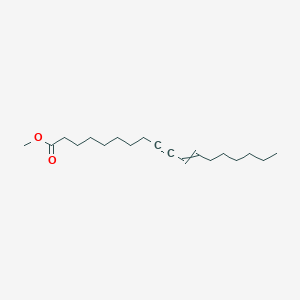
![N'-[(1E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B3130991.png)

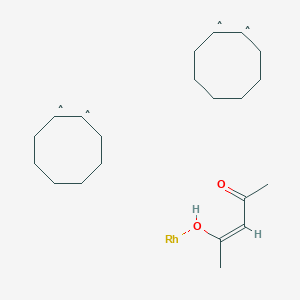

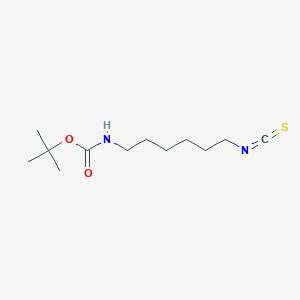
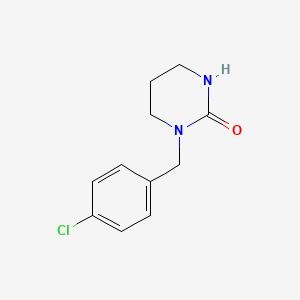
![Dichlorodi-mu-chlorobis[(1,2,3,6,7,8-eta-2,7-dimethyl-2,6-octadiene-1,8-diyl]diruthenium(IV)](/img/structure/B3131026.png)

